N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]benzamide
Description
N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]benzamide is a complex organic compound that features a tetrazole ring, a cyclopropyl group, and a benzamide moiety
Properties
IUPAC Name |
N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-2-13(22)10-21-19-15(18-20-21)14(11-8-9-11)17-16(23)12-6-4-3-5-7-12/h3-7,11,13-14,22H,2,8-10H2,1H3,(H,17,23)/t13-,14?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZRUJXXLMDZDU-LSLKUGRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1N=C(N=N1)C(C2CC2)NC(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](CN1N=C(N=N1)C(C2CC2)NC(=O)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrazole ring through a click chemistry reaction, which is known for its efficiency and high yield. The cyclopropyl group can be introduced via a cyclopropanation reaction, and the benzamide moiety is usually added through an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The benzamide moiety can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a strong nucleophile and a suitable leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the benzamide moiety would produce an amine.
Scientific Research Applications
N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]acetamide
- N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]propionamide
Uniqueness
N-[cyclopropyl-[2-[(2S)-2-hydroxybutyl]tetrazol-5-yl]methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzamide moiety, in particular, differentiates it from other similar compounds and may enhance its binding affinity to certain molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
